molecular formula C7H11FO2 B13154103 2-Fluoro-5-methylcyclopentane-1-carboxylic acid

2-Fluoro-5-methylcyclopentane-1-carboxylic acid

Cat. No.: B13154103
M. Wt: 146.16 g/mol
InChI Key: QELLSKGHHTYDGI-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylcyclopentane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the cyclopentane ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylcyclopentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the fluorination of 5-methylcyclopentane-1-carboxylic acid using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

2-Fluoro-5-methylcyclopentane-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methylcyclopentane-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluorocyclopentane-1-carboxylic acid: Lacks the methyl group, affecting its reactivity and interactions.

    Cyclopentane-1-carboxylic acid: Lacks both the fluorine and methyl groups, making it less specialized.

Uniqueness

2-Fluoro-5-methylcyclopentane-1-carboxylic acid is unique due to the presence of both the fluorine and methyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

2-fluoro-5-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H11FO2/c1-4-2-3-5(8)6(4)7(9)10/h4-6H,2-3H2,1H3,(H,9,10)

InChI Key

QELLSKGHHTYDGI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1C(=O)O)F

Origin of Product

United States

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